O-(piperidin-3-yl)hydroxylamine hydrochloride is a chemical compound classified as a piperidine derivative, which is notable for its nitrogen-containing heterocyclic structure. Piperidine is a six-membered ring composed of five carbon atoms and one nitrogen atom, making it a crucial component in various pharmaceutical applications due to its diverse biological activities and structural versatility. This compound is recognized for its role as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry and drug development.
The synthesis of O-(piperidin-3-yl)hydroxylamine hydrochloride typically involves the reaction of piperidine derivatives with hydroxylamine hydrochloride. Common solvents used include ethanol and methanol, often requiring heating to facilitate the reaction.
O-(piperidin-3-yl)hydroxylamine hydrochloride features a hydroxylamine functional group attached to a piperidine ring. The molecular formula is , with a molecular weight of approximately 174.64 g/mol.
O-(piperidin-3-yl)hydroxylamine hydrochloride undergoes various chemical transformations, including:
The mechanism of action for O-(piperidin-3-yl)hydroxylamine hydrochloride involves its interaction with specific biological targets, such as enzymes and receptors. This compound may function as an inhibitor or activator within various biochemical pathways, leading to diverse biological effects depending on the context of its application.
Relevant data indicates that the compound's properties make it suitable for various synthetic applications in organic chemistry .
O-(piperidin-3-yl)hydroxylamine hydrochloride finds significant utility in scientific research, particularly in:
This compound's unique structure and properties make it an important tool in both academic and industrial research settings, contributing to advancements in drug discovery and development.
Piperidine-hydroxylamine hybrids represent a pharmaceutically significant scaffold due to their dual capacity for hydrogen bonding and nucleophilic reactivity. O-(Piperidin-3-yl)hydroxylamine hydrochloride exemplifies this hybrid architecture, where the hydroxylamine moiety (–NHOH) confers unique N-functionalization capabilities while the piperidine ring provides structural rigidity and bioavailability. These hybrids serve as precursors to bioactive heterocycles, including isoxazolidines and tetrahydro-1,2-oxazines, which are prevalent in alkaloid synthesis [7]. The hydroxylamine group acts as a "tethered nitrogen" source, converting intermolecular reactions into intramolecular processes, thereby enhancing stereochemical control during C–N bond formation – a critical advantage in synthesizing complex chiral amines [7].
Hydroxylamine derivatives exhibit significant mutagenic properties at concentrations as low as 10–20 mmol/L, enabling targeted modifications of biomolecules [2]. This reactivity is exploited in drug design for functionalizing inert C–H bonds and constructing nitrogen-containing heterocycles. For example, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (CAS 57981-02-9) demonstrates applications in derivatizing carbonyl compounds for analytical detection, highlighting the versatility of hydroxylamine hybrids in pharmaceutical analytics [5].
Table 1: Bioactive Piperidine-Hydroxylamine Hybrids and Applications
Compound Class | Therapeutic Application | Key Chemical Feature |
---|---|---|
Benzoylpiperidines | Neuroprotective agents, 5-HT2A antagonists | Carbonyl linker for H-bonding |
Isoxazolidines | Alkaloid synthesis (e.g., sedamine) | Intramolecular cyclization scaffold |
O-Pentafluorobenzyl hydroxylamines | Analytical derivatization reagents | Electron-deficient benzyl group |
The piperidin-3-yl group in O-(piperidin-3-yl)hydroxylamine hydrochloride provides distinct conformational advantages in drug design. Unlike 2- or 4-substituted piperidines, the 3-position allows equatorial or axial orientation of substituents, modulating receptor binding. X-ray crystallography of cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinoline derivatives confirms that 3-aryl substituents preferentially adopt equatorial conformations, enhancing stability and target engagement [8]. This stereoelectronic profile is exploited in opioid antagonists where the equatorial 3-hydroxyphenyl group is critical for κ-receptor antagonism (e.g., Ke = 0.27 nM for compound 6d) [8].
The non-planar chair conformation of piperidine enables bioactive molecule design by positioning substituents in specific three-dimensional orientations. For instance, [1-(2-methoxyethyl)piperidin-3-yl]methanol (CAS 915921-51-6) demonstrates VEGF inhibition, where the 3-hydroxymethyl group acts as a hydrogen-bond donor while the methoxyethyl chain enhances solubility [9]. Molecular modeling studies (Monte Carlo/MMFF) reveal that 3-substituted piperidines exhibit lower energy barriers when substituents occupy equatorial positions, facilitating optimized receptor-ligand complexes [8].
Table 2: Pharmacological Profiles of 3-Substituted Piperidine Derivatives
Compound | Biological Target | Structural Role of Piperidin-3-yl Moiety |
---|---|---|
Alvimopan (4b) | μ-Opioid antagonist | Equatorial 3-hydroxyphenyl for receptor occlusion |
JDTic (4d) | κ-Opioid antagonist | Conformationally constrained 3-aryl group |
[1-(2-Methoxyethyl)piperidin-3-yl]methanol | VEGF inhibitor | Hydrogen-bond donor capacity at C3 |
Hydroxylamine derivatives have evolved from simple reactants to sophisticated "tethered nitrogen" synthons in contemporary synthesis. Early applications exploited hydroxylamine hydrochloride (NH2OH·HCl) as a reducing agent in photography and nylon production [2]. The discovery of its cyclization capabilities in the late 20th century enabled novel heterocycle formations, such as the synthesis of isoxazolidines via palladium-catalyzed cyclocarbonylation or silver-mediated allene cyclization [7]. O-(Piperidin-3-yl)hydroxylamine hydrochloride represents an advancement where the piperidine ring constrains the hydroxylamine's reactivity, enabling regioselective transformations.
Key methodological innovations include:
Patent literature (e.g., CN101687786B) documents hydroxylamine compounds like 4-hydroxy-3,3,5,5-tetramethylmorpholin-2-one for treating complement-mediated disorders, underscoring their therapeutic relevance [3]. Synthetic methodologies have concurrently advanced, as seen in the crystalline O-pentafluorobenzylhydroxylamine hydrochloride (m.p. 227°C), which facilitates analytical derivatizations via oxime formation [5].
Table 3: Evolution of Hydroxylamine Derivative Applications
Era | Key Innovation | Representative Compound | Application |
---|---|---|---|
Pre-2000 | Disproportionation catalysts | NH2OH (aqueous) | Ammonia oxidation to nitrite |
2000–2010 | Tethered nitrogen cyclizations | Isoxazolidine intermediates | Alkaloid synthesis (e.g., porantheridine) |
2010–Present | Functionalized piperidine-hydroxylamines | O-(Piperidin-3-yl)hydroxylamine·HCl | Opioid antagonist precursors |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2